2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
Beschreibung
The compound 2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a structurally complex molecule featuring a fused imidazo[1,2-c]quinazoline core. This heterocyclic scaffold is substituted at position 2 with a 4-methoxybenzylaminoethyl group and at position 5 with a thioether-linked butanamide chain terminating in a 3-methoxyphenyl moiety. The molecule’s design combines multiple pharmacophoric elements, including:
- Thioether linkage: Enhances metabolic stability and modulates electronic properties .
- 4-Methoxybenzyl and 3-methoxyphenyl groups: These substituents may influence solubility, bioavailability, and target binding through hydrogen bonding or π-π interactions .
The molecular formula is C₂₈H₂₈N₅O₄S, with a molecular weight of 546.6 g/mol. Its synthesis likely involves nucleophilic substitution for the thioether bond and amide coupling reactions, analogous to methods described in related studies .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O5S/c1-4-26(29(38)33-20-8-7-9-22(16-20)41-3)42-31-35-24-11-6-5-10-23(24)28-34-25(30(39)36(28)31)17-27(37)32-18-19-12-14-21(40-2)15-13-19/h5-16,25-26H,4,17-18H2,1-3H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQCLZDVMAHVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action and efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazoquinazoline core, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is 478.70 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results in inhibiting the growth of various cancer cell lines. In a study evaluating the anti-proliferative activity against nine different cancer cell lines, certain derivatives exhibited low micromolar potency, indicating their potential as anticancer agents .
Table 1: Anti-proliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.5 |
| Compound B | HeLa | 2.0 |
| Compound C | A549 | 3.5 |
| Target Compound | Various | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 31.25 to 62.5 μg/mL against these strains, suggesting that the target compound may also possess antimicrobial activity .
Cholinesterase Inhibition
Inhibitors of cholinesterases are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary docking studies indicate that the target compound may interact effectively with cholinesterase enzymes, potentially leading to enhanced cognitive function through increased acetylcholine levels .
The biological mechanisms underlying the activity of this compound involve several pathways:
- Kinase Inhibition : The compound has shown potential in inhibiting various kinases involved in cancer cell proliferation and survival pathways .
- Reactive Oxygen Species (ROS) Modulation : By modulating oxidative stress pathways, the compound may enhance apoptosis in cancer cells.
- Antimicrobial Mechanisms : The presence of thioether linkages may facilitate interaction with bacterial membranes, leading to increased permeability and cell death.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds:
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for their anti-proliferative effects against breast cancer cells. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy : In vitro studies showed that a related compound exhibited bactericidal activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can enhance antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Below is a comparative analysis of the target compound with structurally similar imidazoquinazoline and quinazolinone derivatives (Table 1).
Table 1: Structural and Functional Comparison of Related Compounds
Key Comparative Insights
Substituent Effects on Bioactivity
- Methoxy Positioning: The target compound’s 4-methoxybenzyl and 3-methoxyphenyl groups contrast with analogs like (3-methoxybenzyl) and (3,4-dimethoxyphenyl).
- Fluorinated vs. Methoxy Groups : The 4-fluorophenyl group in introduces electronegativity, which could enhance metabolic stability compared to methoxy-substituted analogs .
- Heteroaromatic Substituents : The furylmethyl group in may improve solubility but reduce lipophilicity compared to the target compound’s methoxyphenyl terminus .
Impact of Chain Length and Linkage
- Butanamide vs.
- Thioether vs. Sulfonamide Linkages : While the thioether in the target compound enhances stability, sulfonamide-containing analogs (e.g., ) exhibit distinct electronic profiles that may favor hydrogen bonding with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
